Gallic acid monohydrate

Catalog No.
S743480
CAS No.
5995-86-8
M.F
C7H8O6
M. Wt
188.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallic acid monohydrate

CAS Number

5995-86-8

Product Name

Gallic acid monohydrate

IUPAC Name

3,4,5-trihydroxybenzoic acid;hydrate

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2

InChI Key

IUTKPPDDLYYMBE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O.O

Synonyms

3,4,5-Trihydroxybenzoic Acid Hydrate; 3,4,5-Trihydroxybenzoic Acid Monohydrate;

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O.O

Antioxidant Properties

One of the most studied aspects of gallic acid monohydrate is its potent antioxidant activity. It acts as a free radical scavenger, neutralizing harmful molecules that damage cells and contribute to various diseases. Studies have shown its effectiveness in reducing oxidative stress, a condition linked to chronic illnesses like cardiovascular diseases, cancer, and neurodegenerative disorders [1].

[1] Gallic Acid: Pharmacological Promising Lead Molecule: A Review

Anti-inflammatory Effects

Research suggests that gallic acid monohydrate possesses anti-inflammatory properties. It may help modulate the immune system and reduce inflammation, a key factor in many diseases. Studies have investigated its potential application in treating inflammatory conditions like arthritis, inflammatory bowel disease, and asthma [2].

[2] Medicinal importance of gallic acid and its ester derivatives: a patent review

Gallic acid monohydrate is a chemical compound with the molecular formula C7H8O6C_7H_8O_6 and a molar mass of approximately 188.1 g/mol. It is a derivative of gallic acid, which is a trihydroxybenzoic acid characterized by three hydroxyl groups attached to a benzene ring. Gallic acid monohydrate typically appears as a white to beige solid, although it may exhibit brown coloration due to partial oxidation. This compound is commonly found in various plant sources, including gallnuts, sumac, witch hazel, tea leaves, and oak bark .

The compound is classified as a phenolic acid and has been historically significant due to its use in the preparation of tannic acid from oak galls. The presence of hydroxyl groups contributes to its reactivity and biological activity, making it an important compound in both natural and synthetic contexts.

  • Oxidation: In alkaline solutions, gallic acid can be readily oxidized by air, catalyzed by enzymes such as gallate dioxygenase. This reaction can produce ellagic acid when combined with agents like arsenic acid or permanganate .
  • Hydrogenation: Hydrogenation of gallic acid leads to the formation of hexahydrogallic acid, a cyclohexane derivative .
  • Decarboxylation: Heating gallic acid can induce decarboxylation, resulting in the production of pyrogallol .
  • Esterification: Gallic acid can form various esters through reactions with alcohols, both in synthetic and natural processes .
  • Hydrolysis: Hydrolyzable tannins can break down to yield gallic acid and glucose or ellagic acid upon hydrolysis .

Gallic acid monohydrate exhibits several biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity: Studies have shown that gallic acid possesses antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects: It has been reported to inhibit inflammatory pathways, making it potentially useful in treating inflammatory diseases.
  • Anticancer Potential: Research indicates that gallic acid may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .

Gallic acid monohydrate can be synthesized through various methods:

  • Extraction from Natural Sources: It can be isolated from plants rich in gallotannins through acidic or alkaline hydrolysis.
  • Chemical Synthesis: Synthetic routes involve the condensation of 3-dehydroshikimate or other precursors under specific conditions to yield gallic acid followed by crystallization to obtain the monohydrate form .
  • Polymorphic Forms: Gallic acid exists in multiple polymorphic forms; thus, controlling crystallization conditions can yield different hydrates or anhydrates .

Gallic acid monohydrate finds applications across various fields:

  • Pharmaceuticals: Used for its antioxidant and anti-inflammatory properties.
  • Food Industry: Acts as a natural preservative due to its antimicrobial properties.
  • Cosmetics: Incorporated into skincare products for its skin-soothing effects.
  • Dyes and Tannins: Employed in dyeing processes and as a tanning agent in leather production .

Research on interaction studies involving gallic acid monohydrate focuses on its compatibility with other compounds:

  • Complex Formation: Gallic acid can form complexes with metal ions, enhancing its bioavailability and efficacy in biological systems.
  • Synergistic Effects: Studies have indicated that combining gallic acid with other phytochemicals may enhance its therapeutic effects against certain diseases .

Gallic acid monohydrate shares structural similarities with several other phenolic compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Tannic AcidC76H52O46A larger polyphenolic compound; used for tanning
Ellagic AcidC14H8O8Formed from oxidative coupling of gallic acid; has strong antioxidant properties
PyrogallolC6H6O3A product of decarboxylation of gallic acid; used in photography
CatechinC15H14O7A flavonoid with strong antioxidant activity; found in green tea
QuercetinC15H10O7A flavonoid known for anti-inflammatory effects; widely distributed in plants

Gallic acid monohydrate stands out due to its specific hydroxyl group arrangement and its versatile applications across different industries. Its unique chemical behavior makes it valuable for both research and commercial purposes.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

188.03208797 g/mol

Monoisotopic Mass

188.03208797 g/mol

Heavy Atom Count

13

UNII

48339473OT

Other CAS

5995-86-8

Wikipedia

Gallic acid monohydrate

Dates

Modify: 2023-08-15

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